N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
CAS No.:
Cat. No.: VC13330071
Molecular Formula: C22H26Cl2N2
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26Cl2N2 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
| Standard InChI | InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | ZTBANYZVKCGOKD-UHFFFAOYSA-M |
| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-] |
Introduction
N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride is a complex organic compound featuring a trimethylindolium moiety linked to an aniline derivative. This compound is part of a broader class of cationic dyes, which have been studied for their interactions with biological systems and potential applications in medicine and biotechnology.
Synthesis and Preparation
The synthesis of N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride typically involves multiple steps, including the formation of the indolium ring and its attachment to the aniline derivative. Each step requires careful control of reaction conditions to ensure high yield and purity.
Biological Activity and Applications
Cationic dyes like N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride have been studied for their interactions with biological molecules, including proteins and nucleic acids. These interactions are primarily driven by electrostatic attraction between the cationic dye and anionic biomolecules.
| Application Area | Potential Use |
|---|---|
| Antimicrobial Agents | Potential activity against certain microorganisms. |
| Antitumor Agents | Possible use in targeting specific cellular components. |
| Diagnostic Tools | Could be used for staining or labeling biological samples. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume